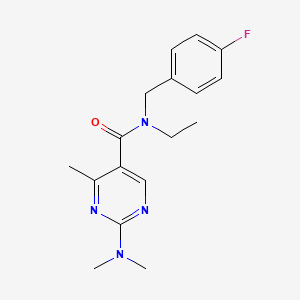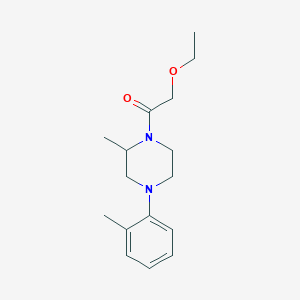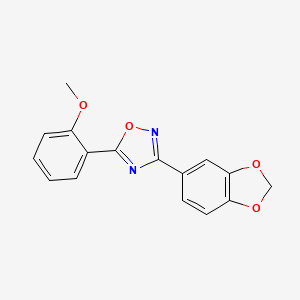
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, also known as BDDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of 3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is its high purity levels, which make it suitable for scientific research. This compound is also relatively easy to synthesize using established methods. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based anticancer drugs, which may have significant therapeutic potential. Another area of interest is the study of this compound-based organic semiconductors, which may have potential applications in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methoxybenzohydrazide with 1,2-dibromoethane in the presence of potassium carbonate, followed by cyclization with sodium methoxide. Another method involves the reaction of 2-methoxybenzohydrazide with 1,2-dibromoethane in the presence of triethylamine, followed by cyclization with sodium methoxide. These methods have been optimized to produce high yields of this compound with purity levels suitable for scientific research.
科学研究应用
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes, which have potential applications in display technologies.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-19-12-5-3-2-4-11(12)16-17-15(18-22-16)10-6-7-13-14(8-10)21-9-20-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHINFEEYNKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)

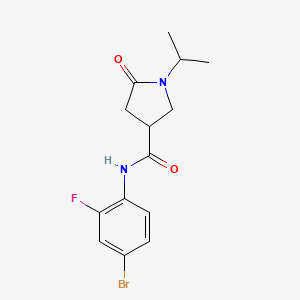
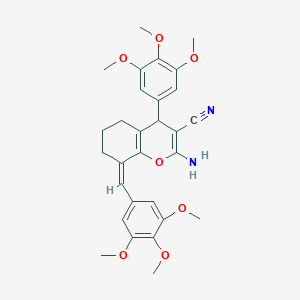
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)
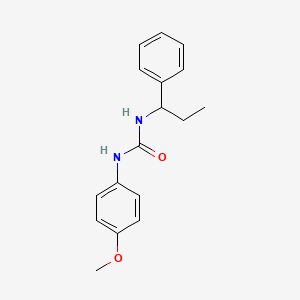
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5416504.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416510.png)
